molecular formula C17H21N3O4 B12152489 2-{2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl}-N-[(2-methoxyphenyl)methyl]acetamide

2-{2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl}-N-[(2-methoxyphenyl)methyl]acetamide

Cat. No.: B12152489
M. Wt: 331.4 g/mol
InChI Key: OULKZHNAPZRUTH-UHFFFAOYSA-N
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Description

2-{2,4-dioxo-1,3-diazaspiro[44]nonan-3-yl}-N-[(2-methoxyphenyl)methyl]acetamide is a complex organic compound with a unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl}-N-[(2-methoxyphenyl)methyl]acetamide typically involves multiple steps. One common route includes the formation of the spirocyclic core followed by the introduction of the acetamide group. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of automated reactors and continuous flow systems to maintain consistent quality and output.

Chemical Reactions Analysis

Types of Reactions

2-{2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl}-N-[(2-methoxyphenyl)methyl]acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction can replace one functional group with another, potentially changing the compound’s reactivity and application.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a more oxidized form of the compound, while reduction could produce a more reduced form.

Scientific Research Applications

2-{2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl}-N-[(2-methoxyphenyl)methyl]acetamide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Medicine: It is being investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-{2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl}-N-[(2-methoxyphenyl)methyl]acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s unique structure allows it to bind to these targets with high specificity, potentially modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-{2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl}acetic acid
  • 2-{2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl}ethane-1-sulfonyl fluoride
  • 3-{2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl}propanenitrile

Uniqueness

Compared to similar compounds, 2-{2,4-dioxo-1,3-diazaspiro[44]nonan-3-yl}-N-[(2-methoxyphenyl)methyl]acetamide stands out due to its specific functional groups and spirocyclic structure

Properties

Molecular Formula

C17H21N3O4

Molecular Weight

331.4 g/mol

IUPAC Name

2-(2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl)-N-[(2-methoxyphenyl)methyl]acetamide

InChI

InChI=1S/C17H21N3O4/c1-24-13-7-3-2-6-12(13)10-18-14(21)11-20-15(22)17(19-16(20)23)8-4-5-9-17/h2-3,6-7H,4-5,8-11H2,1H3,(H,18,21)(H,19,23)

InChI Key

OULKZHNAPZRUTH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1CNC(=O)CN2C(=O)C3(CCCC3)NC2=O

Origin of Product

United States

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